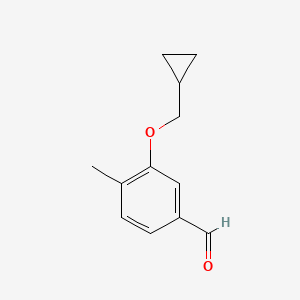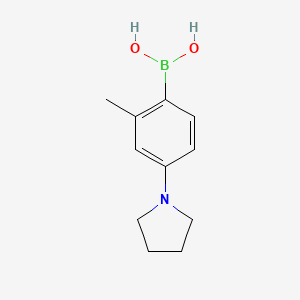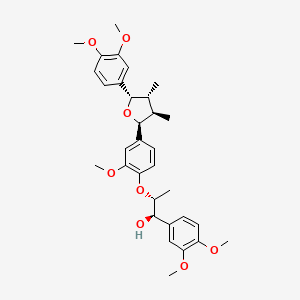
4-Chloroethamphetamine (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloroethamphetamine (hydrochloride) is a chemical compound categorized as an amphetamine. It is known by several synonyms, including 4-chloro-N-ethyl Amphetamine, p-Chloroethamphetamine, and para-Chloroethamphetamine. The compound has a molecular formula of C11H16ClN • HCl and a molecular weight of 234.2 g/mol . It is primarily used as an analytical reference standard in research and forensic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloroethamphetamine (hydrochloride) typically involves the reaction of 4-chlorobenzaldehyde with nitroethane to form 4-chloro-β-nitrostyrene. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield 4-chloroamphetamine. The final step involves the ethylation of 4-chloroamphetamine to produce 4-Chloroethamphetamine, which is then converted to its hydrochloride salt form .
Industrial Production Methods
Industrial production methods for 4-Chloroethamphetamine (hydrochloride) are not well-documented in the public domain. the general approach involves scaling up the laboratory synthesis process, ensuring that reaction conditions are optimized for higher yields and purity. This typically includes the use of industrial-grade reagents and solvents, as well as advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Chloroethamphetamine (hydrochloride) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Halogen substitution reactions can replace the chlorine atom with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation reactions often use reagents like sodium iodide (NaI) or bromine (Br2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 4-chlorobenzaldehyde or 4-chlorobenzoic acid.
Reduction: Formation of 4-chloroamphetamine.
Substitution: Formation of various halogenated amphetamines.
Scientific Research Applications
4-Chloroethamphetamine (hydrochloride) is used in various scientific research applications, including:
Chemistry: As an analytical reference standard for mass spectrometry and chromatography.
Biology: Studying the effects of amphetamines on neurotransmitter systems.
Medicine: Investigating potential therapeutic uses and toxicological effects.
Industry: Used in forensic chemistry and toxicology for the identification and quantification of amphetamines.
Mechanism of Action
The mechanism of action of 4-Chloroethamphetamine (hydrochloride) involves the release of monoamines such as serotonin, dopamine, and norepinephrine. The compound acts as a monoamine releaser, similar to other amphetamines, but with a higher neurotoxic potential. It is thought to exert its effects by increasing the release of these neurotransmitters from presynaptic neurons, leading to enhanced neurotransmission .
Comparison with Similar Compounds
Similar Compounds
para-Chloroamphetamine (4-CA): A substituted amphetamine with similar monoamine releasing properties but higher neurotoxicity.
4-Bromoamphetamine (4-BA): Similar structure but with a bromine atom instead of chlorine.
4-Fluoroamphetamine (4-FA): Similar structure but with a fluorine atom instead of chlorine.
4-Iodoamphetamine (4-IA): Similar structure but with an iodine atom instead of chlorine.
Uniqueness
4-Chloroethamphetamine (hydrochloride) is unique due to its specific substitution pattern and its ability to act as a monoamine releaser with a distinct neurotoxic profile. Unlike its analogs, it has been found to decrease serotonin levels significantly in animal studies, making it a valuable tool for studying the serotonergic system .
Properties
Molecular Formula |
C11H17Cl2N |
|---|---|
Molecular Weight |
234.16 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-N-ethylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C11H16ClN.ClH/c1-3-13-9(2)8-10-4-6-11(12)7-5-10;/h4-7,9,13H,3,8H2,1-2H3;1H |
InChI Key |
JQNJAQHQQBNLJU-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(C)CC1=CC=C(C=C1)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![trisodium;4-[[(2S,4R)-5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-4-oxobutanoate;(2S)-3-methyl-2-[pentanoyl-[[4-[2-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)phenyl]phenyl]methyl]amino]butanoate](/img/structure/B14078483.png)





![5-[2-(benzenesulfonyl)ethyl]-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole;hydrate;hydrobromide](/img/structure/B14078507.png)


![1-(2,5-Dimethoxyphenyl)-2-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078537.png)


![2-Piperidinone,1-[(6S,7S)-6,7-dihydro-6-hydroxy-5,5-dimethyl-2-nitro-5H-thieno[3,2-b]pyran-7-yl]-](/img/structure/B14078559.png)
